

Validating Thermophysical Properties of Octadecane for Accurate Simulation: A Comparative Guide

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Compound of Interest

Compound Name: Octadecane

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For researchers, scientists, and drug development professionals leveraging computational simulations, the accuracy of input parameters is paramount. This guide provides a comprehensive comparison of experimentally determined and simulation-used thermophysical properties of **octadecane**, a widely studied phase change material. Detailed experimental protocols are presented to ensure the reproducibility of validation data.

Octadecane (C₁₈H₃₈) is a paraffin hydrocarbon often used as a phase change material (PCM) in thermal energy storage applications and as a model system in simulations due to its well-defined properties. However, discrepancies between experimental data and values used in simulations can lead to significant deviations in model predictions. This guide aims to bridge this gap by presenting a clear comparison of these values and outlining the methodologies to obtain them.

Data Presentation: Experimental vs. Simulation Values

The following tables summarize the key thermophysical properties of **octadecane** as reported in experimental literature and as utilized in various simulation studies. It is important to note that experimental values can vary based on the purity of the sample and the measurement technique employed.

Thermophysical Property	Experimental Value Range	Unit	Simulation Value Range	Unit
Melting Point	28 to 30	°C	26.85 to 36.85	°C
Latent Heat of Fusion	200 to 241	kJ/kg	180 to 244	kJ/kg
Specific Heat Capacity				
Solid	1.8 to 2.2	kJ/(kg·K)	1.9 to 2.4	kJ/(kg·K)
Liquid	2.1 to 2.5	kJ/(kg·K)	2.2 to 2.9	kJ/(kg·K)
Thermal Conductivity				
Solid	0.23 to 0.45	W/(m·K)	0.20 to 0.40	W/(m·K)
Liquid	0.14 to 0.17	W/(m·K)	0.15 to 0.25	W/(m·K)
Density				
Solid	810 to 860	kg/m ³	800 to 850	kg/m ³
Liquid	760 to 780	kg/m ³	750 to 770	kg/m ³

Experimental Protocols

Accurate experimental validation of thermophysical properties is crucial for robust simulations. The following are detailed methodologies for key experiments.

Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

- Apparatus: A calibrated Differential Scanning Calorimeter.

- Procedure:
 - A small, precisely weighed sample of **octadecane** (typically 3-10 mg) is hermetically sealed in an aluminum pan.
 - An empty sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC cell.
 - The cell is heated at a constant rate (e.g., 5-10 °C/min) through the melting range of **octadecane**.
 - The heat flow to the sample is monitored as a function of temperature.
 - The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram.
 - The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermal Conductivity: Transient Plane Source (TPS) or Transient Hot-Wire (THW) Method

The Transient Plane Source and Transient Hot-Wire methods are transient techniques used to measure the thermal transport properties of materials.

- Apparatus: A Transient Plane Source or Transient Hot-Wire instrument.
- Procedure (TPS Method):
 - Two identical flat samples of solid **octadecane** are prepared.
 - The TPS sensor (a thin, electrically insulated nickel spiral) is sandwiched between the two samples.
 - A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.
 - The temperature increase of the sensor is recorded as a function of time.

- The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the sample.
- For liquid **octadecane**, the sensor is immersed in the molten sample.

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

- Apparatus: A calibrated Differential Scanning Calorimeter.
- Procedure:
 - Three DSC runs are performed under the same conditions (heating rate, gas flow):
 - An empty pan (baseline).
 - A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire).
 - A known mass of the **octadecane** sample.
 - The difference in heat flow between the sample and the baseline is compared to the difference in heat flow between the standard and the baseline.
 - The specific heat capacity of the **octadecane** sample is then calculated as a function of temperature.

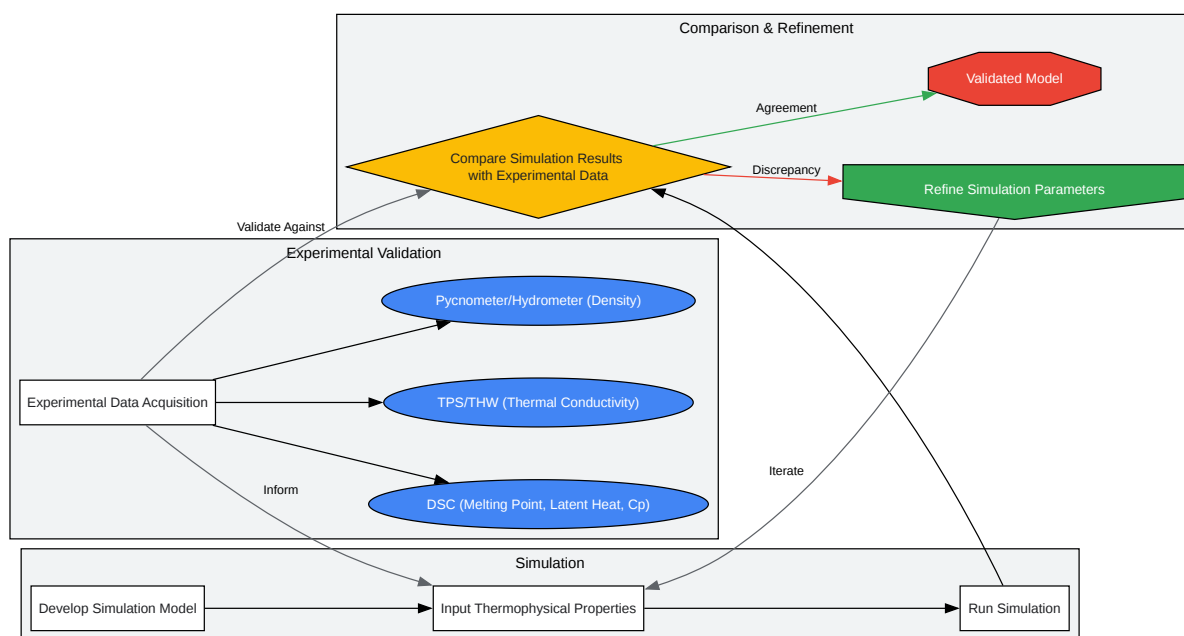
Density: Pycnometer or Hydrometer Method

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a calibrated hydrometer, a temperature-controlled water bath, and a precision balance.
- Procedure (Pycnometer Method for Liquid Phase):
 - The mass of the clean, dry pycnometer is determined.

- The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass is then recorded.
- The pycnometer is emptied, dried, and filled with molten **octadecane**.
- The pycnometer with the **octadecane** is brought to the same temperature in the water bath, and its mass is recorded.
- The density of the **octadecane** is calculated using the known density of water at that temperature and the recorded masses.
- Procedure (for Solid Phase): A similar principle is applied, often using a liquid in which the solid is insoluble (displacement method).

Validation Workflow for Simulation

The following diagram illustrates a logical workflow for the validation of thermophysical properties for use in simulations. This process ensures that the simulation inputs are grounded in empirical data, leading to more reliable and accurate model predictions.



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Caption: Workflow for validating simulation input parameters against experimental data.

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